BenchChemオンラインストアへようこそ!

Vanoxerine

Dopamine Transporter Selectivity Monoamine Transporters

Vanoxerine is the gold-standard DAT inhibitor (Ki=1nM) for non-stimulant, high-selectivity (>100-fold over NET/SERT) research. It uniquely attenuates cocaine-seeking behavior without abuse liability. Its multi-ion channel blocking effect (MICE) cardioverts AF/AFL in clinical trials—essential for cardiac electrophysiology. This precise profile is irreplaceable by cocaine, methylphenidate, or pure hERG blockers. Order Vanoxerine for differentiated research.

Molecular Formula C28H32F2N2O
Molecular Weight 450.6 g/mol
CAS No. 67469-69-9
Cat. No. B1682824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanoxerine
CAS67469-69-9
Synonyms1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine
1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
GBR 12909
GBR-12909
I 893
I-893
vanoxeamine
vanoxerine
Molecular FormulaC28H32F2N2O
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C28H32F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,28H,4,7,16-22H2
InChIKeyNAUWTFJOPJWYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vanoxerine (CAS 67469-69-9) Procurement Guide: A Selective Dopamine Transporter Inhibitor and Multi-Ion Channel Blocker


Vanoxerine (also known as GBR-12909) is a piperazine derivative that functions as a competitive, potent, and highly selective inhibitor of the dopamine transporter (DAT) with a Ki of approximately 1 nM [1]. It also acts as a multi-ion channel blocker, affecting hERG, sodium, and L-type calcium channels [2], and is a potent sigma receptor ligand (IC50 = 48 nM) [3]. Its pharmacological profile is distinct from other DAT inhibitors due to its high selectivity, unique cardiac ion channel effects, and demonstrated clinical potential in both addiction and cardiology.

Critical Procurement Warning: Why Substituting Vanoxerine with a General DAT Inhibitor or hERG Blocker is Scientifically Invalid


Vanoxerine cannot be generically substituted by other dopamine transporter (DAT) inhibitors or hERG channel blockers. Its functional differentiation arises from a specific combination of characteristics: (1) uniquely high DAT selectivity ( >100-fold over NET and SERT) compared to compounds like cocaine which have broader monoamine profiles [1]; (2) a kinetic profile of slow DAT dissociation without a stimulant-like behavioral signature, which is distinct from the rapid, abuse-liable kinetics of cocaine [2]; and (3) a specific multi-ion channel effect (MICE) on cardiac ion channels that is proarrhythmic in some contexts, making it distinct from pure hERG blockers like dofetilide and from other MICE drugs like verapamil and bepridil [3]. Therefore, for any application requiring these precise, quantifiable properties, the use of Vanoxerine is essential.

Vanoxerine (GBR-12909) Quantitative Differentiation Evidence: Key Comparative Data for Scientific and Procurement Decisions


Evidence Item 1: Vanoxerine Exhibits >100-Fold Higher Selectivity for the Dopamine Transporter Over Norepinephrine and Serotonin Transporters

Vanoxerine demonstrates a >100-fold lower affinity for the noradrenaline (NET) and 5-HT (SERT) uptake carriers compared to its high affinity for the dopamine transporter (DAT) [1]. This high selectivity contrasts sharply with cocaine, a well-known DAT inhibitor, which has KI values for inhibiting the three monoamine transporters within a narrow range of 0.2 to 0.7 μM [2].

Dopamine Transporter Selectivity Monoamine Transporters

Evidence Item 2: Vanoxerine Has 500-Fold Higher Affinity for DAT and Reduces Cocaine Self-Administration in Primates

Vanoxerine exhibits approximately a 500-fold higher affinity for the dopamine transporter compared to cocaine [1]. In a direct behavioral comparison, intravenous administration of vanoxerine in primates selectively reduced cocaine self-administration at a dose of 1 mg/kg (i.v.) and eliminated it at 3 mg/kg (i.v.), without affecting food-maintained responding [1]. In contrast, cocaine itself acts as a reinforcer and increases self-administration behavior.

Cocaine Addiction Dopamine Transporter Self-Administration

Evidence Item 3: Vanoxerine's Multi-Ion Channel Effect (MICE) Profile Confers a Distinct Cardiac Safety Profile Compared to Dofetilide and Bepridil

Vanoxerine is a potent hERG blocker (IC50 = 0.84 nM) but also blocks L-type calcium channels (IC50 data available in source) [1]. This multi-ion channel effect (MICE) results in a clinical safety profile distinct from selective hERG blockers. A direct comparative study using quantitative profiling and simulations found that vanoxerine, like the non-torsadogenic verapamil, did not produce early afterdepolarizations (EADs) or proarrhythmia markers [1]. In contrast, the selective hERG blocker dofetilide (IC50 = 5.4 nM) [2] produced EADs and arrhythmias, and the MICE drug bepridil (hERG IC50 ~ 1.8 µM) [3], despite a MICE profile, inhibited hERG trafficking and is clinically torsadogenic [1].

Cardiac Electrophysiology hERG Atrial Fibrillation

Evidence Item 4: Vanoxerine Demonstrates Dose-Dependent Conversion of Atrial Fibrillation/Flutter to Sinus Rhythm in a Phase 2b Clinical Trial

In the COR-ART Phase 2b clinical trial, oral vanoxerine demonstrated significant, dose-dependent conversion of recent-onset atrial fibrillation or flutter (AF/AFL) to normal sinus rhythm (SR) [1]. Conversion rates within 24 hours were 59.1%, 64.0%, and 84.0% for vanoxerine doses of 200 mg, 300 mg, and 400 mg, respectively, compared to a placebo conversion rate of 31.3% (P ≤ 0.0421 for all vanoxerine doses) [1]. The trial reported no ventricular proarrhythmia despite dose-dependent QTcF prolongation [1].

Atrial Fibrillation Cardioversion Clinical Trial

Vanoxerine (GBR-12909): Recommended Applications Based on Quantitative Evidence


Scenario 1: Preclinical Models of Cocaine Addiction and Relapse

Based on evidence of 500-fold higher DAT affinity than cocaine and its ability to eliminate cocaine self-administration in primates at 3 mg/kg i.v. without being a reinforcer itself [1], Vanoxerine is the gold-standard tool compound for studies requiring a non-stimulant, high-affinity DAT ligand to investigate or model the attenuation of cocaine-seeking behavior.

Scenario 2: Isolating Dopaminergic Signaling in Behavioral Neuroscience

Given its >100-fold selectivity for DAT over NET and SERT [1], Vanoxerine is essential for experiments designed to parse the specific contribution of dopamine signaling to complex behaviors, avoiding the interpretive challenges presented by non-selective compounds like cocaine [2] or even methylphenidate.

Scenario 3: Investigating Multi-Ion Channel Effects (MICE) and Atrial Fibrillation

Vanoxerine's unique cardiac profile, which combines potent hERG block with L-type calcium channel block and a proven, dose-dependent ability to convert AF/AFL to sinus rhythm in clinical trials without ventricular proarrhythmia [1], makes it a critical tool for in vitro and in vivo studies of atrial electrophysiology and the development of safe cardioversion therapies. Its comparison to dofetilide and bepridil is essential for understanding MICE [2].

Scenario 4: Studies of Sigma Receptor Pharmacology

Vanoxerine is a potent sigma receptor ligand (IC50 = 48 nM) [1]. In research focused on sigma receptor function, Vanoxerine serves as a valuable pharmacological probe, particularly where co-investigation with DAT inhibition is warranted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanoxerine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.